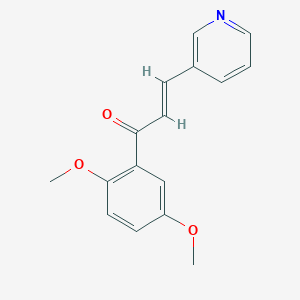
2',5'-Dimethoxy-3-(3-pyridyl)acrylophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-dimethoxyphenyl)-3-(3-pyridinyl)-2-propen-1-one is a dimethoxybenzene.
Scientific Research Applications
Photoinitiation and Polymerization
- Photoinitiators for Polymerization : 2',5'-Dimethoxy-3-(3-pyridyl)acrylophenone derivatives are effective as photoinitiators. They have been used in radical polymerization of acrylates and the cationic polymerization of epoxides and vinyl ethers. These compounds show high photochemical reactivity and absorb in the near UV-visible range, which makes them valuable for photopolymerization processes (Tehfe et al., 2013).
Spectroscopic Properties
- Emission Spectra Studies : Substituted polyacrylophenones, including derivatives of 2',5'-Dimethoxy-3-(3-pyridyl)acrylophenone, have been studied for their emission spectra. These compounds show poorly resolved emission spectra in homopolymers, copolymers, and model compounds, indicating their potential in various spectroscopic applications (Lukáč & Hrdlovič, 1978).
Photopolymerization Kinetics
- Influence on Photopolymerization : Studies have explored the photopolymerization kinetics of acrylic polymers using derivatives like 2',5'-Dimethoxy-3-(3-pyridyl)acrylophenone as photoinitiators. These studies help in understanding the efficiency and process dynamics of photoinitiated polymerization in various conditions, such as different light intensities and photoinitiator concentrations (Badev et al., 2011).
Organic Sensitizer Synthesis
- Solar Cell Applications : Organic sensitizers that include 2',5'-Dimethoxy-3-(3-pyridyl)acrylophenone derivatives have been engineered at a molecular level. These sensitizers, when anchored onto TiO2 film, show high efficiency in converting photon to current, making them promising for solar cell applications (Kim et al., 2006).
Photocatalysis and Chemical Reactions
- Photocatalytic Applications : These compounds have been studied in the context of photocatalysis, such as in the Paternò-Büchi reaction. Their role in facilitating chemical reactions under specific conditions, including temperature-dependent regioselectivity, is of particular interest in the field of organic chemistry (Hei et al., 2005).
properties
Product Name |
2',5'-Dimethoxy-3-(3-pyridyl)acrylophenone |
|---|---|
Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
(E)-1-(2,5-dimethoxyphenyl)-3-pyridin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C16H15NO3/c1-19-13-6-8-16(20-2)14(10-13)15(18)7-5-12-4-3-9-17-11-12/h3-11H,1-2H3/b7-5+ |
InChI Key |
SEBUJWGZGAITSX-FNORWQNLSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=CN=CC=C2 |
SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CN=CC=C2 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CN=CC=C2 |
solubility |
40.4 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1237567.png)
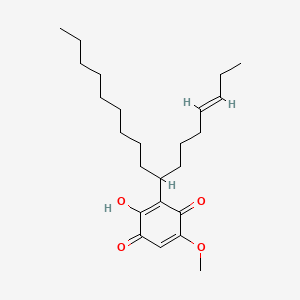

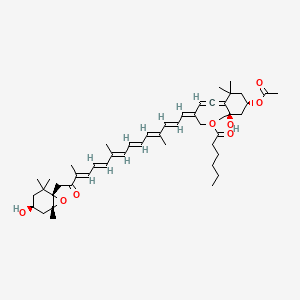

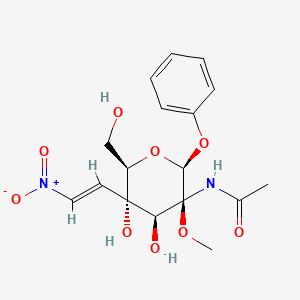
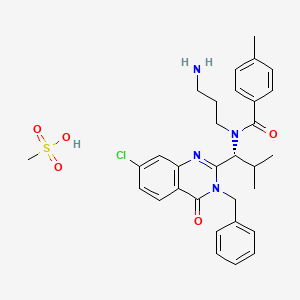

![N-[(3,4-dimethoxyphenyl)methyl]-3-(2-pyrimidinylthio)-1-propanamine](/img/structure/B1237584.png)
![N-[(4-chlorophenyl)methyl]-8-fluoro-6-[(Z)-3-hydroxyprop-1-enyl]-1-methyl-4-oxo-quinoline-3-carboxamide](/img/structure/B1237585.png)
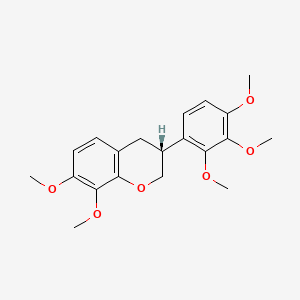
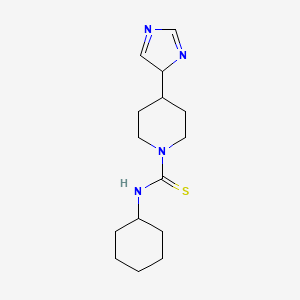
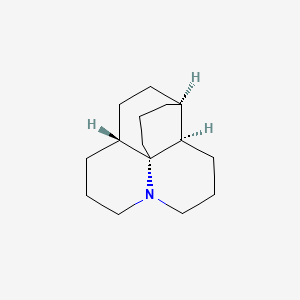
![3-(2-Methoxy-ethyl)-11-{[1-(3-methoxy-phenyl)-meth-(E)-ylidene]-amino}-3,11-dihydro-1,3,5,10,11-pent aaza-benzo[b]fluoren-4-one](/img/structure/B1237590.png)